molecular formula C8H6FNO5 B6238928 4-fluoro-2-methoxy-5-nitrobenzoic acid CAS No. 1824284-36-7

4-fluoro-2-methoxy-5-nitrobenzoic acid

Cat. No.: B6238928
CAS No.: 1824284-36-7
M. Wt: 215.1
InChI Key:
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Description

4-Fluoro-2-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxy-5-nitrobenzoic acid typically involves the nitration of 4-fluoro-2-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles.

    Esterification: Methanol and sulfuric acid.

Major Products Formed

    Reduction: 4-fluoro-2-methoxy-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Methyl 4-fluoro-2-methoxy-5-nitrobenzoate.

Scientific Research Applications

4-Fluoro-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxy-5-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-methoxy-2-nitrobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid
  • 4-Fluoro-2-methyl-5-nitrobenzoic acid

Uniqueness

4-Fluoro-2-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (methoxy) groups on the aromatic ring makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

1824284-36-7

Molecular Formula

C8H6FNO5

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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